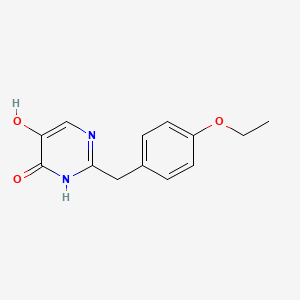

2-(4-Ethoxybenzyl)-4,5-pyrimidinediol

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry

The pyrimidine scaffold is a fundamental heterocyclic motif that holds a privileged position in the fields of chemical biology and medicinal chemistry. researchgate.netnih.gov As an integral component of nucleobases—cytosine, thymine (B56734), and uracil (B121893)—which form the building blocks of DNA and RNA, pyrimidine plays a central role in the chemistry of life. researchgate.netresearchgate.net This natural prevalence has served as a long-standing inspiration for medicinal chemists to explore synthetic pyrimidine derivatives for therapeutic applications. researchgate.net

The versatility of the pyrimidine ring, which can be readily functionalized at multiple positions, allows for the creation of vast libraries of structurally diverse compounds. mdpi.com This structural flexibility enables the fine-tuning of pharmacological activities, making pyrimidine derivatives a staple in modern drug discovery. gsconlinepress.comresearchgate.net Researchers are continually drawn to this scaffold due to its proven track record in producing compounds with a wide array of biological activities. These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.govnih.gov

In recent years, pyrimidine-based compounds have been successfully developed as targeted therapies, including inhibitors of protein kinases like EGFR, which are crucial in cancer treatment. mdpi.comnih.gov The ability of the pyrimidine core to interact with various biological targets has solidified its status as a critical pharmacophore in the development of novel therapeutics for a multitude of diseases, from infectious diseases to metabolic disorders. gsconlinepress.comresearchgate.net

Contextualization of the Pyrimidinediol Scaffold within Heterocyclic Compound Research

Within the broader family of pyrimidines, the pyrimidinediol scaffold represents a specific and important subclass. Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of medicinal chemistry, and pyrimidines (also known as 1,3-diazines) are among the most significant. nih.govwjarr.com The pyrimidinediol structure, characterized by two hydroxyl (-OH) groups on the pyrimidine ring, is found in key biological molecules. For instance, the nucleobases uracil and thymine exist in a tautomeric diol form (a lactam-lactim tautomerism), which is crucial for their hydrogen-bonding properties in the DNA double helix.

The synthesis of substituted pyrimidines is a well-explored area of organic chemistry, with numerous established methods for creating functionalized derivatives. nih.govijpsr.comresearchgate.net The reactivity of the pyrimidine ring and its substituents allows for the construction of complex molecular architectures, including fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrimido[4,5-d]pyrimidines, which also exhibit significant biological activities. rsc.orgnih.gov Research into pyrimidinediol and its derivatives often focuses on their potential as inhibitors of various enzymes or as intermediates in the synthesis of more complex bioactive molecules. The hydroxyl groups can act as key hydrogen bond donors or acceptors, enabling specific interactions with biological macromolecules.

Historical Development and Evolution of Research on Pyrimidine-Based Bioactive Compounds

The history of pyrimidine research dates back to the 19th century, with the first pyrimidine derivative, alloxan, being isolated in 1818 by Brugnatelli through the oxidation of uric acid. researchgate.net The fundamental structure of pyrimidine was later elucidated, and its identification as a core component of nucleic acids marked a major milestone in biochemistry. researchgate.net

The therapeutic potential of pyrimidine derivatives began to be realized in the mid-20th century. One of the earliest and most impactful developments was the synthesis of 5-fluorouracil (B62378) (5-FU) in the 1950s, which became a cornerstone of cancer chemotherapy. researchgate.net This discovery spurred extensive research into pyrimidine antimetabolites, compounds that interfere with nucleic acid synthesis and thereby inhibit the proliferation of cancer cells and microbes. researchgate.net

Over the decades, research has evolved from simple antimetabolites to highly specific, target-oriented drugs. The development of antiviral agents like Zidovudine (AZT), an anti-HIV drug, and antibacterial drugs like Trimethoprim, which selectively inhibits bacterial dihydrofolate reductase, showcased the scaffold's versatility. wjarr.com More recently, the focus has shifted towards kinase inhibitors for cancer therapy, with numerous pyrimidine-based drugs receiving FDA approval. nih.govgsconlinepress.com This evolution reflects a deeper understanding of molecular biology and a more rational approach to drug design, where the pyrimidine scaffold continues to be a central element. gsconlinepress.com

Current Research Gaps and Future Perspectives for 2-(4-Ethoxybenzyl)-4,5-pyrimidinediol

While the broader class of pyrimidine derivatives is extensively studied, specific information and dedicated research on This compound are not widely available in the public research domain. The compound is listed in chemical supplier databases, but academic studies focusing on its synthesis, biological activity, or therapeutic potential appear to be limited.

This lack of specific research represents a significant knowledge gap. The future perspective for this compound lies in the systematic exploration of its potential biological activities. Based on the known activities of structurally related pyrimidine and pyrimidinediol compounds, several research avenues can be proposed:

Anticancer Screening: Given that a vast number of pyrimidine derivatives exhibit anticancer properties, screening this compound against various cancer cell lines would be a logical first step. mdpi.com The ethoxybenzyl group may confer specific interactions with receptor pockets, potentially targeting kinases or other enzymes involved in cell proliferation. nih.gov

Anti-inflammatory and Antioxidant Studies: Many pyrimidine derivatives have shown promise as anti-inflammatory and antioxidant agents. nih.govmdpi.com Future research could involve evaluating this compound's ability to inhibit inflammatory mediators like nitric oxide (NO) or cyclooxygenase (COX) enzymes, or to act as a free radical scavenger. nih.gov

Enzyme Inhibition Assays: The pyrimidinediol core could serve as a pharmacophore for inhibiting various enzymes. Studies could explore its potential as an inhibitor of kinases, dihydrofolate reductase, or other enzymes that are common targets for pyrimidine-based drugs.

The initial steps would require the development and optimization of a synthetic route to produce the compound in sufficient quantities for biological testing. Subsequent structure-activity relationship (SAR) studies, involving modification of the ethoxybenzyl group and the pyrimidinediol core, could lead to the discovery of novel bioactive agents.

Data Tables

Table 1: General Biological Activities of Pyrimidine Scaffolds

| Biological Activity | Description | Reference Index |

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms, including as antimetabolites and kinase inhibitors. | mdpi.comnih.govnih.govmdpi.com |

| Antimicrobial | Activity against bacteria and fungi, often by inhibiting essential metabolic pathways. | researchgate.netwjarr.comresearchgate.net |

| Antiviral | Inhibition of viral replication, famously used against HIV and Herpes Simplex Virus. | wjarr.comresearchgate.net |

| Anti-inflammatory | Reduction of inflammation by inhibiting enzymes like COX or the production of inflammatory mediators like NO. | nih.govnih.gov |

| Cardiovascular | Effects on the cardiovascular system, including antihypertensive properties. | mdpi.commdpi.com |

| CNS Depressant | Activity affecting the central nervous system, including sedative and anxiolytic effects. | nih.govrsc.org |

Structure

3D Structure

Properties

CAS No. |

55342-68-2 |

|---|---|

Molecular Formula |

C13H14N2O3 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

2-[(4-ethoxyphenyl)methyl]-5-hydroxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H14N2O3/c1-2-18-10-5-3-9(4-6-10)7-12-14-8-11(16)13(17)15-12/h3-6,8,16H,2,7H2,1H3,(H,14,15,17) |

InChI Key |

GLZBMSABIDPUDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NC=C(C(=O)N2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Ethoxybenzyl 4,5 Pyrimidinediol

Classical and Established Synthetic Routes for Pyrimidinediol Scaffolds

The foundational methods for constructing pyrimidine-based molecules, including pyrimidinediols, have been well-established for over a century and rely on fundamental organic reactions.

Multi-Step Organic Synthesis Approaches for Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives is often a multi-step process that begins with simple, readily available precursors. numberanalytics.combiochemden.com The de novo synthesis pathway in biochemistry, for example, builds the pyrimidine ring system through a sequence of enzymatic reactions starting from basic molecules like glutamine, bicarbonate, and aspartate. numberanalytics.combiochemden.com This biological blueprint has been adapted for chemical synthesis, where non-heterocyclic precursors are sequentially reacted to build the target molecule.

A common multi-step approach in the laboratory involves the initial synthesis of a substituted β-dicarbonyl compound or a similar three-carbon fragment, which is then reacted with a source of the N-C-N unit to form the pyrimidine ring. bu.edu.eg The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent pyrimidine compound itself was first prepared in 1900 by Gabriel and Colman through a process involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction. wikipedia.org These early routes established the principle of building the pyrimidine core through a logical sequence of chemical transformations.

Condensation and Cyclization Strategies for Pyrimidine Ring Formation

The most widely utilized method for constructing the pyrimidine ring is through the condensation and subsequent cyclization of a three-carbon component with a compound containing an N-C-N fragment. bu.edu.eg This general strategy, often referred to as the Principal Synthesis, is highly versatile. wikipedia.org

The key components for this reaction are:

The Three-Carbon Fragment: Typically a β-dicarbonyl compound, such as a 1,3-diketone, β-ketoester, or malonic ester.

The N-C-N Fragment: This can be urea (B33335), thiourea, guanidine, or an amidine. The choice of this reagent determines the substituent at the 2-position of the resulting pyrimidine. bu.edu.egwikipedia.org

For the synthesis of a 4,5-dihydroxypyrimidine (a pyrimidinediol), a suitable starting material would be a derivative of tartronic acid or a related 1,3-dicarbonyl compound that can yield the diol functionality upon cyclization. The reaction involves the condensation of the two components, often under basic or acidic conditions, to form an intermediate that then cyclizes through the elimination of water or another small molecule to form the aromatic pyrimidine ring. oup.com The Biginelli reaction, a classic multi-component reaction, also represents a powerful condensation strategy for forming related dihydropyrimidinone structures in a single step from an aldehyde, a β-ketoester, and urea. wikipedia.org

Table 1: Classical Condensation Reactions for Pyrimidine Synthesis

| Three-Carbon Component | N-C-N Component | Resulting 2-Substituent | Reference |

|---|---|---|---|

| β-Dicarbonyl Compound | Amidine | Alkyl/Aryl | wikipedia.org |

| β-Dicarbonyl Compound | Urea | 2-Pyrimidinone (Keto) | wikipedia.org |

| β-Dicarbonyl Compound | Guanidine | 2-Aminopyrimidine | wikipedia.org |

| Ethyl Acetoacetate | Thiourea | 2-Thio-6-methyluracil | wikipedia.org |

Introduction of the 4-Ethoxybenzyl Moiety: Reaction Conditions and Reagents

The 2-(4-ethoxybenzyl) group must be incorporated into the pyrimidine structure. This can be achieved either by using a pre-functionalized N-C-N component in the primary cyclization step or by adding the moiety to a pre-formed pyrimidine ring.

In the context of a classical synthesis, the most direct approach would involve the condensation of a 1,3-dicarbonyl compound with 2-(4-ethoxyphenyl)acetamidine. This amidine would be prepared separately, for instance, from 4-ethoxyphenylacetonitrile. The condensation would then directly install the 4-ethoxybenzyl group at the 2-position of the pyrimidine ring during the cyclization step.

Alternatively, functional group interconversion on a pre-existing pyrimidine can be employed. tcd.ie For example, a 2-chloropyrimidine (B141910) or 2-methylthiopyrimidine derivative could serve as a substrate for a cross-coupling reaction. However, a more common classical approach involves the reaction of an activated benzoic acid derivative. For instance, a process for a related compound involves reacting 5-bromo-2-chlorobenzoic acid with oxalyl chloride to form an acid chloride, which is then used in subsequent steps. google.com The introduction of benzyl (B1604629) groups is also a key feature in the synthesis of the antibacterial drug Trimethoprim, where a substituted benzyl group is attached at the 5-position. google.com The 4-methoxybenzyl (PMB) group, chemically similar to the 4-ethoxybenzyl group, is often introduced by reacting an alcohol with 4-methoxybenzyl chloride or by reacting an acid with 4-methoxybenzyl alcohol under esterification conditions. nih.govnih.gov

Novel and Advanced Synthetic Strategies for Pyrimidinediols

Modern synthetic chemistry has focused on improving the efficiency, selectivity, and environmental footprint of pyrimidine synthesis through the development of advanced catalytic systems and green chemistry principles.

Catalytic Methods for Enhanced Efficiency and Selectivity

A wide array of catalytic methods has been developed to streamline the synthesis of pyrimidine derivatives, offering higher yields and greater control over the reaction outcome compared to classical methods. mdpi.com These methods often involve transition metal catalysts that enable novel reaction pathways.

Examples of advanced catalytic strategies include:

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, significantly improving efficiency. mdpi.com Iridium-catalyzed MCRs can produce pyrimidines from amidines and up to three different alcohol molecules through a sequence of condensation and dehydrogenation steps. organic-chemistry.orgbohrium.com

Cycloaddition Reactions: Various cycloaddition strategies, such as [5+1], [4+2], and [3+3] annulations, have been employed. mdpi.com Copper(II)-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines is a powerful tool for constructing the pyrimidine ring. mdpi.com

C-H Activation/Annulation: Copper-catalyzed [3+3] annulation of amidines with saturated ketones proceeds via a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to yield pyrimidines. organic-chemistry.org

Metal-Free Catalysis: Ammonium (B1175870) iodide (NH₄I) has been shown to promote a three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532) under metal- and solvent-free conditions. organic-chemistry.org

Table 2: Modern Catalytic Methods for Pyrimidine Synthesis

| Catalyst/Promoter | Reaction Type | Reactants | Reference |

|---|---|---|---|

| Iridium (PN5P-Ir-pincer complex) | [3+1+1+1] Multicomponent Reaction | Amidines, Alcohols | mdpi.combohrium.com |

| Copper | [3+3] Annulation | Amidines, Saturated Ketones | organic-chemistry.org |

| Zinc Chloride (ZnCl₂) | Three-component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | organic-chemistry.org |

| Ammonium Iodide (NH₄I) | Three-component Tandem | Ketones, NH₄OAc, DMF-DMA | organic-chemistry.org |

| β-Cyclodextrin | [3+1+1+1] Multicomponent Reaction | Aldehydes, Ammonium acetate, 1,3-Diketones | mdpi.com |

Green Chemistry Principles in the Synthesis of 2-(4-Ethoxybenzyl)-4,5-pyrimidinediol Analogues

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.inbenthamdirect.comnih.gov These principles are increasingly being applied to the synthesis of pyrimidine derivatives to create more sustainable and cost-effective methods. benthamdirect.com

Key green chemistry approaches relevant to pyrimidine synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions. rasayanjournal.co.inresearchgate.net

Microwave-Assisted Synthesis: Using microwave irradiation to dramatically reduce reaction times, increase yields, and often lead to cleaner products. rasayanjournal.co.inbenthamdirect.com A samarium chloride-catalyzed cyclization of β-formyl enamides with urea has been successfully performed under microwave irradiation. organic-chemistry.org

Ultrasonic Synthesis: The use of ultrasound as an energy source can enhance reaction rates and yields. rasayanjournal.co.in

Catalyst-Free and Solvent-Free Reactions: The [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals can proceed under catalyst- and solvent-free conditions to produce pyrimidines. mdpi.com

Use of Recyclable Catalysts: Employing solid catalysts like zeolites (e.g., NaX zeolite) that can be easily recovered and reused, minimizing waste. researchgate.net

These sustainable methodologies offer powerful alternatives to traditional synthetic routes, providing pathways to pyrimidine analogues with reduced environmental impact and improved economic feasibility. rasayanjournal.co.inbenthamdirect.com

Derivatization and Functionalization Strategies for this compound Analogues

The molecular architecture of this compound offers several avenues for derivatization and functionalization, enabling the synthesis of a diverse library of analogues. The primary sites for chemical modification are the two hydroxyl groups on the pyrimidine ring and the aromatic ring of the ethoxybenzyl moiety.

The hydroxyl groups at the C4 and C5 positions of the pyrimidine ring are nucleophilic and can undergo a variety of reactions. One common strategy is O-alkylation , where the hydroxyl groups are converted to alkoxy groups by reaction with alkyl halides in the presence of a base. This modification can influence the compound's solubility and its ability to participate in hydrogen bonding.

Another key functionalization strategy is the conversion of the diol to the corresponding dichloro derivative. This can be achieved by treating this compound with a chlorinating agent such as phosphorus oxychloride. google.com The resulting 2-(4-ethoxybenzyl)-4,5-dichloropyrimidine is a versatile intermediate. The chlorine atoms are good leaving groups and can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups at the C4 and C5 positions. This approach is fundamental in the synthesis of various substituted pyrimidines. wipo.int

Furthermore, the aromatic ring of the 4-ethoxybenzyl group can be functionalized through electrophilic aromatic substitution reactions. Depending on the reaction conditions, electrophiles can be introduced at the ortho and meta positions relative to the ethoxy group. However, the ethoxy group is an ortho-, para-directing activator, meaning substitutions will preferentially occur at the positions ortho to the ethoxy group (since the para position is occupied by the benzyl methylene (B1212753) bridge). Potential modifications include nitration, halogenation, and Friedel-Crafts acylation or alkylation.

The following table summarizes potential derivatization strategies:

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| O-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Alkoxy |

| Chlorination | Phosphorus oxychloride (POCl₃) | Chloro |

| Nucleophilic Substitution | Amine, Thiol, Alkoxide on dichloropyrimidine | Amino, Thioether, Alkoxy |

| Nitration | Nitric acid, Sulfuric acid | Nitro |

| Halogenation | Halogen (e.g., Br₂), Lewis acid | Halogen (e.g., Bromo) |

Purification and Characterization Methodologies in Synthetic Research

The successful synthesis of this compound and its analogues necessitates rigorous purification and characterization to ensure the identity and purity of the final products.

Purification of the crude product typically involves one or more of the following techniques:

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor.

Column Chromatography: This technique is used to separate the target compound from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina). A solvent system of appropriate polarity is used to elute the compounds from the column.

Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, preparative TLC can be an effective method to isolate the desired product.

Characterization of the purified compound is crucial to confirm its chemical structure and purity. A combination of spectroscopic methods is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as the O-H stretches of the hydroxyl groups, C=N and C=C bonds of the pyrimidine ring, and the C-O stretch of the ethoxy group. nih.gov

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared with the calculated values for the proposed structure to confirm its empirical formula. nih.gov

Melting Point Determination: A sharp and specific melting point is a good indicator of the purity of a crystalline solid.

The following table outlines the expected characterization data for this compound:

| Technique | Expected Observations |

| ¹H NMR | Signals for ethoxy protons, benzyl methylene protons, aromatic protons, and hydroxyl protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those in the pyrimidine and benzene (B151609) rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| IR Spectroscopy | Broad O-H stretching bands, aromatic and pyrimidine C-H and C=C/C=N stretching vibrations, and C-O stretching bands. |

Molecular Design and Structure Activity Relationship Sar Studies of 2 4 Ethoxybenzyl 4,5 Pyrimidinediol Analogues

Principles of Rational Drug Design Applied to Pyrimidine (B1678525) Frameworks

Rational drug design is a process of creating new medications based on a detailed understanding of the biological target's structure and function. youtube.com When applied to pyrimidine-based compounds, this approach leverages the unique chemical properties of the pyrimidine ring to develop targeted inhibitors. Pyrimidine frameworks are considered "privileged scaffolds" because they can bind to multiple, unrelated protein targets with high affinity, making them versatile starting points for drug discovery. nih.govjuniperpublishers.com

A key strategy involves identifying the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—between the pyrimidine analogue and its target protein. exlibrisgroup.com For instance, a hybrid strategy might incorporate known pharmacophores (the essential structural features responsible for a drug's biological activity) that bind to a target's acetylated lysine (B10760008) binding pocket with a typical kinase hinge binder, using the pyrimidine core to correctly orient these elements. nih.gov This method has been successfully used to generate potent polypharmacological inhibitors that can target multiple proteins, such as bromodomain and extra-terminal domain (BET) proteins and cyclin-dependent kinases (CDK9), simultaneously. nih.gov

Furthermore, rational design applied to pyrimidines aims to create molecules with enhanced three-dimensional complexity. Traditional pyrimidine-based molecules are often linear, which can limit their ability to interact effectively with large, flat protein-protein interaction (PPI) surfaces. nih.gov Modern synthetic strategies focus on constructing pyrimidine-embedded polyheterocycles, which possess greater 3D structural diversity and are better suited to fit into these challenging protein interfaces. nih.gov

Systematic Structural Modifications on the Pyrimidine Ring and the Benzyl (B1604629) Moiety

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological effect. For analogues of 2-(4-ethoxybenzyl)-4,5-pyrimidinediol, this involves systematically altering substituents on both the pyrimidine core and the pendant benzyl group and assessing the resulting changes in activity.

The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents. nih.gov Modifications can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

On the pyrimidine ring itself, SAR studies have shown that substituting at position 5 can produce highly active compounds. nih.gov For example, the introduction of electron-withdrawing groups like fluoro and chloro at specific positions on an associated phenyl ring can enhance antimicrobial and antimycobacterial activity by decreasing the electron density in the ring through an inductive effect. nih.gov

On the benzyl moiety, substitutions can drastically alter potency and selectivity. In a study of benzyl-pyrimidine analogues designed as Raf kinase inhibitors, modifications to the benzyl ring were critical. nih.gov For example, adding a urea (B33335) linkage and various substituted phenyl groups to the benzyl portion led to compounds with potent antiproliferative effects. The data below illustrates how different substituents on a related (4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl scaffold affect its inhibitory concentration (IC50) against BRAFV600E, a protein kinase implicated in melanoma.

| Compound | Substituent (R) on Benzyl Moiety | BRAFV600E IC50 (nM) |

|---|---|---|

| 9l | 3-Trifluoromethylphenyl | 42.7 |

| 9s | 3-tert-Butylphenyl | 62.5 |

| 10c | 4-Chlorine-3-trifluoromethylphenyl | 38.3 |

This table is based on data for illustrative SAR principles from a study on benzyl pyrimidine analogues. nih.gov

This table demonstrates that small changes, such as the addition of a chlorine atom (compound 10c vs. 9l), can fine-tune the inhibitory activity. nih.gov Similarly, studies on other benzyl-containing scaffolds, such as 1-benzyl-4-[(1-oxoindan-2-yl)methyl]piperidine derivatives, found that adding dimethoxy groups to the indanone moiety (structurally related to the benzyl group) resulted in one of the most potent anti-acetylcholinesterase (AChE) inhibitors. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the efficacy of a drug. Different stereoisomers (molecules with the same chemical formula but different spatial arrangements) can exhibit vastly different biological activities. nih.gov This is because the binding pockets of target proteins are chiral, and only a ligand with the correct stereochemical configuration can achieve an optimal fit.

For pyrimidine-based frameworks, controlling the stereochemistry is crucial for optimizing interactions with biological targets. nih.gov For instance, some tetrahydropyrazolo[1,5-a]pyrimidines can exist as syn- and anti- isomers. The anti- isomers were found to be more conformationally flexible, allowing them to adapt more effectively to the active sites of various targets. nih.gov In another example, two pyrimidine-triazole compounds with identical structures but different stereochemistry displayed dramatically different anticancer properties; one was more effective against the MDA-MB453 cell line, while the other showed better activity against MCF-7 cells. nih.gov Therefore, the synthesis of enantiomerically pure this compound analogues is a key consideration for maximizing therapeutic potential and minimizing potential off-target effects.

Fragment-Based Drug Design Approaches for this compound Derivatives

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds that contrasts with traditional high-throughput screening (HTS). wikipedia.org FBDD begins by screening libraries of very small molecules, or "fragments," for weak but efficient binding to a biological target. nih.gov These fragments typically adhere to the "Rule of Three": a molecular weight under 300 Da, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a cLogP of 3 or less. wikipedia.orgacs.org

Once a fragment hit is identified and its binding mode is confirmed, often through biophysical methods like X-ray crystallography, it serves as a starting point for building a more potent ligand. nih.gov This elaboration can occur through several strategies:

Fragment Growing: The fragment is extended by adding new functional groups that make additional favorable interactions with the target protein. youtube.com

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected with a chemical linker to create a single, high-affinity molecule.

Fragment Merging: Two overlapping fragments are combined into a single new molecule that incorporates the key features of both.

In the context of this compound, either the pyrimidine-diol core or the 4-ethoxybenzyl group could serve as an initial fragment. A fragment library could be screened to identify small molecules that bind to the target of interest. If a pyrimidine-containing fragment shows binding, it could be "grown" by synthetically adding different substituted benzyl groups to explore the binding pocket. nih.gov This approach benefits from the higher "hit rate" of fragment screening and allows for a more efficient exploration of chemical space, often leading to final lead compounds with superior physicochemical properties compared to those discovered via HTS. wikipedia.org

De Novo Design and Scaffold Hopping Strategies

Beyond modifying existing structures, advanced computational techniques allow for the creation of entirely new molecules. De novo design uses computational algorithms to build novel chemical structures from the ground up, tailored to fit the specific shape and chemical environment of a target's binding site. nih.gov This structure-based method can suggest unique and previously unsynthesized molecules that possess the desired pharmacophoric features for high-affinity binding.

Scaffold hopping is a related strategy used to discover new classes of compounds by replacing the central molecular core (the scaffold) of a known inhibitor with a structurally different one while retaining the original biological activity. nih.govnih.gov This is particularly useful for improving properties like patentability, synthetic accessibility, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

For this compound analogues, a scaffold hopping approach could be used to replace the 4,5-pyrimidinediol core with other heterocyclic systems, such as a pyridine, triazole, or pyrazole, while keeping the essential 2-(4-ethoxybenzyl) moiety. nih.govnih.gov For example, a successful scaffold hop was used to discover novel pyridine-based CDK2 inhibitors from a known purine-based inhibitor, NU6027. nih.gov Such strategies can lead to the discovery of novel intellectual property and compounds with improved drug-like characteristics, providing new avenues for therapeutic development. nih.gov

Biological Targets and Mechanistic Elucidation of 2 4 Ethoxybenzyl 4,5 Pyrimidinediol

Identification and Characterization of Specific Molecular Targets

The pyrimidine (B1678525) framework is a cornerstone in the development of molecules targeting a wide array of biological entities. mdpi.comnovapublishers.com Compounds built upon the 4,5-dihydroxypyrimidine scaffold, to which 2-(4-Ethoxybenzyl)-4,5-pyrimidinediol belongs, have been investigated for their interactions with various enzymes, receptors, and nucleic acid processes.

The dihydroxypyrimidine moiety is a key feature in many enzyme inhibitors, often acting as a metal-chelating pharmacophore. nih.gov This structural motif allows for specific interactions within the active sites of metalloenzymes.

Cyclooxygenase (COX): Certain pyrimidine derivatives have been identified as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nih.govresearchgate.net A study on pyrimidine derivatives L1 and L2 showed high selectivity for COX-2 over COX-1, with potency comparable to the established drug meloxicam. nih.gov These compounds demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, confirming their anti-inflammatory potential at a cellular level. nih.gov The inhibition of COX-2 is a critical mechanism for reducing the synthesis of inflammatory prostaglandins. nih.govstanford.edu

Heat Shock Protein 90 (HSP90): HSP90 is an ATP-dependent molecular chaperone crucial for the stability and function of numerous oncogenic proteins, making it a prime target in cancer therapy. nih.govatlasgeneticsoncology.org Inhibitors based on purine (B94841) and pyrimidine scaffolds have been developed to target the N-terminal ATP-binding pocket of HSP90. atlasgeneticsoncology.orgnih.gov For instance, the purine-scaffold inhibitor BIIB021 (CNF2024) and other synthetic small molecules disrupt the chaperone's function, leading to the degradation of client proteins and subsequent cancer cell death. nih.govhsp90.ca Although direct inhibition by a 4,5-pyrimidinediol is not explicitly detailed, the general success of pyrimidine-based structures as HSP90 inhibitors suggests a potential avenue of activity. encyclopedia.pub

Other Enzymes: The pyrimidine scaffold has shown inhibitory activity against a diverse range of other enzymes.

Bruton's Tyrosine Kinase (BTK): Derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been reported as potent BTK inhibitors, with some compounds showing inhibitory concentrations in the low nanomolar range, comparable to the drug ibrutinib. nih.gov

Dihydrofolate Reductase (DHFR): A quantitative structure-activity relationship (QSAR) study of 5-(X-benzyl)-2,4-diaminopyrimidines highlighted their inhibitory effect on bovine liver DHFR, a key enzyme in folate metabolism. nih.gov

Glutathione S-Transferase (GST): Pyrimidine derivatives have demonstrated strong, noncompetitive inhibition of the detoxification enzyme GST at micromolar levels. journalagent.com

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones | Bruton's Tyrosine Kinase (BTK) | Compound 18 showed an IC₅₀ of 0.8 nM. | nih.gov |

| 4-amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | Showed the most effective inhibition with a Kᵢ value of 0.047 µM. | journalagent.com |

| Pyrimidine Diamine Derivatives | Acetylcholinesterase (AChE) | Compound 9 was the most active with a Kᵢ of 0.312 μM. | nih.gov |

| N-Trisubstituted Pyrimidines | RET Kinase | Compound 20 identified as most potent with an IC₅₀ of 6.20 nM. | nih.gov |

Pyrimidine derivatives serve as versatile ligands for various cell surface receptors, often acting as antagonists or allosteric modulators. nih.govacs.org

Adenosine (B11128) Receptors: Diaryl 2- or 4-amidopyrimidines have been synthesized as potent and highly selective antagonists for the human A₃ adenosine receptor, with some ligands exhibiting affinities in the sub-10 nM range without affecting other adenosine receptor subtypes. nih.gov

Cannabinoid Receptor CB1: Pyrimidinyl biphenylureas have been identified as allosteric modulators of the CB1 receptor. acs.org These compounds positively modulate the binding of an orthosteric agonist while simultaneously acting as antagonists of G-protein coupling. acs.org

Dopamine (B1211576) Transporter (DAT): Certain pyrimidine-based compounds have been characterized as allosteric modulators that can attenuate the inhibitory effects of the HIV-1 Tat protein on dopamine uptake, presenting a potential therapeutic strategy for HIV-associated neurocognitive disorders. nih.gov

The structural similarity of the pyrimidine ring to the nucleobases cytosine, thymine (B56734), and uracil (B121893) makes it a prime candidate for interacting with nucleic acids and related enzymatic machinery. wikipedia.orgnih.gov

The 4,5-dihydroxypyrimidine (DHP) scaffold, in particular, is a well-established metal-binding chemotype found in several antiviral drugs that target viral enzymes involved in nucleic acid replication. nih.gov For example, the DHP core is central to inhibitors of HIV-1 integrase and reverse transcriptase-associated ribonuclease H (RNase H). nih.gov

Research into 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides has identified compounds with antiviral activity against RNA viruses like the Sendai virus. nih.gov This activity is believed to stem from the targeting of viral enzymes that process nucleic acids. Furthermore, studies on 4,5-dihydroxypyrimidine derivatives have shown them to be inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease, an enzyme with an RNase H-like active site that is crucial for viral replication. nih.gov

Detailed Molecular Mechanisms of Action

The specific molecular interactions of pyrimidine-based compounds dictate their biological effects, which can range from direct competition at active sites to subtle conformational changes through allosteric modulation.

Many pyrimidine derivatives achieve their effects not by competing with the natural ligand at the primary binding site (orthosteric binding) but by binding to a distinct, secondary site (allosteric modulation). nih.gov This can offer greater specificity and a more nuanced pharmacological effect.

Allosteric Modulation: Pyrimidine-based compounds have been shown to act as allosteric modulators for G protein-coupled receptors like the cannabinoid and adenosine receptors, as well as transporters like DAT. nih.govacs.orgnih.gov For instance, ticagrelor, a cyclopentyl-triazolo-pyrimidine, inhibits the P2Y₁₂ receptor through non-competitive allosteric modulation, binding to a site distinct from the endogenous ligand ADP. mdpi.com Similarly, certain synthetic pyrimidine derivatives bind to soybean lipoxygenase at an allosteric site rather than the catalytic iron-binding site. nih.gov

Orthosteric and Novel Binding: In other cases, pyrimidine derivatives act as classical orthosteric inhibitors, directly competing with substrates or cofactors. This is the primary mechanism for many kinase inhibitors that compete with ATP. atlasgeneticsoncology.org However, novel binding modes have also been discovered. For example, a series of N-trisubstituted pyrimidine inhibitors of RET kinase were found to bind in a unique pose, tucking underneath the P-loop of the ATP-binding site rather than occupying the main pocket, demonstrating a distinct type I inhibition mechanism. nih.gov

| Compound Class/Example | Target | Mechanism | Reference |

|---|---|---|---|

| Pyrimidinyl Biphenylureas | Cannabinoid Receptor CB1 | Allosteric Modulation | acs.org |

| Pyrimidine Structure-Based Compounds | Dopamine Transporter (DAT) | Allosteric Modulation | nih.gov |

| Ticagrelor | P2Y₁₂ Receptor | Allosteric Modulation (Non-competitive) | mdpi.com |

| N-Trisubstituted Pyrimidines | RET Kinase | Type I Inhibition (Novel P-loop binding) | nih.gov |

| 4,5-Dihydroxypyrimidine Carboxamides | HCMV pUL89 Endonuclease | Inhibition (likely via metal chelation at active site) | nih.gov |

By interacting with key molecular targets, pyrimidine derivatives can trigger a cascade of downstream effects, altering cellular signaling pathways that govern cell proliferation, inflammation, and survival.

Inflammatory Signaling: A dimeric benzyl-pyrimidine derivative was found to selectively inhibit LPS-stimulated transcription of IFN-β and the chemokine CXCL10. nih.gov This effect was transduced through the TLR4- and TRAM/TRIF-mediated signaling pathway, while not significantly affecting MyD88-dependent signaling. nih.gov

Innate Immunity and Metabolism: Inhibitors of the pyrimidine biosynthesis pathway, specifically targeting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), have been shown to suppress viral growth. plos.org This antiviral effect is not merely due to the depletion of nucleotides but involves the induction of an innate immune response. The inhibition of this metabolic pathway enhances the expression of antiviral genes in a manner dependent on the IRF1 transcription factor. plos.org

Cancer-Related Pathways:

HSP90 inhibitors cause the degradation of a multitude of client proteins, many of which are kinases in critical growth pathways like RAS/RAF/MEK/ERK and PI3K/AKT. nih.gov For instance, the HSP90 inhibitor SNX-2112 leads to the degradation of AKT, IKKα, and BRAF. nih.gov

Allosteric modulators of the CB1 receptor with a pyrimidine core have been shown to induce ERK1/2 phosphorylation through a β-arrestin-dependent mechanism, a pathway distinct from that used by orthosteric agonists. acs.org

Pyrido[2,3-d]pyrimidine derivatives that inhibit PIM-1 kinase have been shown to induce apoptosis and arrest the cell cycle at the G1 phase in breast cancer cells. rsc.org

The reductive catabolism of pyrimidines itself represents a fundamental cellular pathway where uracil is degraded to β-alanine, CO₂, and NH₃. nih.gov This pathway, involving enzymes like dihydropyrimidine (B8664642) dehydrogenase, is crucial for pyrimidine homeostasis and recycling nitrogen. nih.govcreative-proteomics.com

Following an extensive review of publicly available scientific literature, it has been determined that there is currently no specific research data published on the compound "this compound." This includes a lack of information regarding its biological targets, target validation studies, and the mechanisms governing its biological selectivity and specificity.

Therefore, it is not possible to provide the detailed article as requested in the outline, specifically concerning sections 4.3 and 4.4. The principles of target validation and mechanistic studies are well-established in pharmacology and chemical biology. nih.gov These methodologies are crucial for the development of new therapeutic agents. nih.gov However, the application of these principles to "this compound" has not been documented in the accessible scientific domain.

Further research and publication in peer-reviewed journals are required to elucidate the pharmacological profile of this specific compound. Without such primary data, any discussion on its biological targets and mechanisms would be purely speculative and would not adhere to the required standards of scientific accuracy.

In Vitro Cellular and Biochemical Investigations of 2 4 Ethoxybenzyl 4,5 Pyrimidinediol

Enzyme Kinetic Analysis and Inhibition Constant Determination

To understand the interaction of 2-(4-Ethoxybenzyl)-4,5-pyrimidinediol with specific enzyme targets, a thorough kinetic analysis would be essential. This process elucidates the mechanism of inhibition and quantifies the potency of the compound. The integrated Michaelis-Menten equation (IMME) provides a robust methodology for such studies, especially when product inhibition is a factor. researchgate.net

The initial steps would involve identifying a putative enzyme target, potentially through computational screening or based on the activity of structurally similar compounds. Once a target is identified, kinetic assays would be performed. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor (this compound).

Key parameters determined from this analysis include:

Michaelis-Menten constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

Maximum velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Inhibition constant (Ki): A measure of the inhibitor's binding affinity to the enzyme.

Half-maximal inhibitory concentration (IC50): The concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Different models of inhibition (competitive, non-competitive, uncompetitive, and mixed) can be distinguished by analyzing how Km and Vmax change in the presence of the inhibitor. researchgate.net For instance, in competitive inhibition, the inhibitor binds to the same active site as the substrate, increasing the apparent Km while Vmax remains unchanged.

Illustrative Enzyme Inhibition Data:

| Inhibition Parameter | Hypothetical Value | Description |

| IC50 | 15 µM | Concentration of this compound required to inhibit 50% of the target enzyme's activity. |

| Ki | 7.5 µM | The inhibition constant, indicating high binding affinity to the target enzyme. |

| Mode of Inhibition | Competitive | The compound likely competes with the natural substrate for binding to the enzyme's active site. |

This data is illustrative and intended to represent typical findings from such an analysis.

Cell-Based Assays for Functional Characterization

Cell-based assays are crucial for understanding a compound's effect in a more biologically relevant context. nih.gov These assays can provide insights into cytotoxicity, effects on cell growth, and the modulation of specific cellular pathways. nih.govnih.gov

These assays are fundamental in early-stage drug discovery to determine if a compound has a cytotoxic or cytostatic effect on cells. rsc.orgmdpi.com A variety of methods are available, each with its own advantages. nih.gov

Metabolic Assays (MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells. ebi.ac.ukebi.ac.ukgoogle.com Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce tetrazolium salts (like MTT) to colored formazan (B1609692) products, which can be quantified spectrophotometrically. ebi.ac.uk

ATP-Based Assays: The amount of ATP in a cell is directly proportional to the number of viable cells. Luminescent assays, such as the CellTiter-Glo® assay, use luciferase to generate a light signal from ATP, offering high sensitivity. nih.govebi.ac.ukgoogle.com

DNA Synthesis Assays (BrdU): To measure cell proliferation, the incorporation of a thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA can be monitored using specific antibodies. ebi.ac.uk

Illustrative Cell Viability Data (72-hour exposure):

| Cell Line | Assay Type | GI50 (µM) |

| MCF-7 (Breast Cancer) | MTT | 25.5 |

| A549 (Lung Cancer) | ATP-Based | 32.8 |

| HEK293 (Normal Kidney) | MTT | > 100 |

This data is illustrative. GI50 (Growth Inhibition 50) is the concentration of the compound that inhibits cell growth by 50%. A higher GI50 in normal cells suggests selectivity for cancer cells.

If initial screens suggest bioactivity, further assays are conducted to identify the mechanism of action. This involves investigating the compound's effect on specific signaling pathways known to be involved in cell survival, proliferation, and apoptosis. pharmgkb.org

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific genetic response element. Changes in the reporter signal indicate modulation of the corresponding signaling pathway (e.g., NF-κB or p53). nih.govgoogleapis.com

Western Blotting: This technique is used to detect and quantify specific proteins. For example, one could investigate changes in the levels of key proteins in a signaling cascade, such as AKT, ERK, or caspases (markers of apoptosis), following treatment with the compound. pharmgkb.orggoogleapis.com

Flow Cytometry: This method can be used to analyze the cell cycle distribution (e.g., to detect cell cycle arrest at G1/S or G2/M phases) or to quantify apoptotic cells using markers like Annexin V.

High-Throughput Screening (HTS) for Uncovering Novel Bioactivities

To explore a wider range of potential biological activities for this compound, high-throughput screening (HTS) could be employed. elixir-europe.org HTS allows for the rapid testing of a compound against a large number of biological targets or in a variety of cell-based assays. nih.gov This approach is particularly useful for identifying unexpected activities or for screening against large panels of cancer cell lines to identify patterns of sensitivity. elixir-europe.org

The process typically involves miniaturized assay formats (e.g., 384- or 1536-well plates) and automated liquid handling and detection systems. The compound would be screened against libraries of kinases, phosphatases, or other enzyme classes, or in cell-based assays designed to monitor specific cellular events.

Protein-Ligand Interaction Studies in Vitro

To confirm direct binding to a putative protein target and to characterize the thermodynamics and kinetics of this interaction, biophysical techniques are used. These studies are critical for validating that the compound's biological effects are due to the engagement of a specific target. sigmaaldrich.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the compound and its target protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a ligand (the compound) to a protein immobilized on a sensor surface in real-time. This provides data on the association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.

Illustrative Protein-Ligand Binding Data (SPR):

| Parameter | Hypothetical Value | Description |

| Kd (dissociation constant) | 5.2 µM | A measure of binding affinity; lower values indicate stronger binding. |

| kon (association rate) | 1.8 x 104 M-1s-1 | The rate at which the compound binds to the target. |

| koff (dissociation rate) | 9.4 x 10-2 s-1 | The rate at which the compound dissociates from the target. |

This data is illustrative and represents a typical output from an SPR experiment.

Advanced Imaging Techniques for Intracellular Localization and Target Engagement

Visualizing the compound within the cell and confirming its interaction with the intended target in a cellular environment provides a high level of evidence for its mechanism of action.

Confocal Microscopy: If the compound is intrinsically fluorescent or can be tagged with a fluorophore without losing its activity, confocal microscopy can be used to determine its subcellular localization (e.g., cytoplasm, nucleus, mitochondria).

Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in intact cells. The principle is that a protein's thermal stability increases when a ligand is bound. By heating cells treated with the compound and then measuring the amount of soluble target protein remaining, it is possible to confirm that the compound binds to its target in a cellular context.

Theoretical and Computational Chemistry Approaches to 2 4 Ethoxybenzyl 4,5 Pyrimidinediol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and other electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing the molecular geometry of compounds like 2-(4-ethoxybenzyl)-4,5-pyrimidinediol to find its most stable three-dimensional conformation (lowest energy state). epstem.net

The process begins by constructing an initial molecular model. Using a specific functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p)), the DFT calculation iteratively adjusts the positions of the atoms until a minimum energy structure is found. epstem.netnih.gov From this optimized geometry, various properties can be predicted. For instance, vibrational frequency calculations can predict the compound's theoretical infrared (IR) spectrum. nih.govepstem.net These predicted spectra can be compared with experimental data to validate the accuracy of the computational model. epstem.net Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are crucial for structure elucidation. epstem.netepstem.net

Table 1: Illustrative Predicted Spectroscopic Data from DFT Calculations (Note: The following data is illustrative for a pyrimidine (B1678525) derivative and not specific experimental data for this compound.)

| Property | Calculation Method | Predicted Value |

| C=O Stretch | DFT/B3LYP/6-311G(d,p) | ~1680 cm⁻¹ |

| O-H Stretch | DFT/B3LYP/6-311G(d,p) | ~3400 cm⁻¹ |

| Aromatic C-H Stretch | DFT/B3LYP/6-311G(d,p) | ~3100 cm⁻¹ |

| ¹³C Chemical Shift (C4/C5-OH) | GIAO-DFT | ~160 ppm |

| ¹H Chemical Shift (OH) | GIAO-DFT | ~5.0 - 6.0 ppm |

Frontier Molecular Orbital Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the first available empty orbital that can accept electrons, thus acting as an electron acceptor (electrophile). youtube.comresearchgate.net

The energy of the HOMO is related to the ionization potential, and the LUMO's energy is related to the electron affinity. The energy gap (ΔE = ELUMO – EHOMO) between these two orbitals is a critical descriptor of molecular stability and reactivity. researchgate.netrsc.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited.

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of the molecule. bhu.ac.in It helps identify the regions of a molecule that are rich or poor in electrons. mdpi.com

Red Regions : Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen. For this compound, these would be concentrated around the diol oxygens and pyrimidine nitrogens. mdpi.comrsc.org

Blue Regions : Indicate positive electrostatic potential, representing electron-poor areas. These are susceptible to nucleophilic attack, typically found around hydrogen atoms, especially the hydroxyl protons. mdpi.combhu.ac.in

Table 2: Illustrative FMO Properties for a Pyrimidine Derivative (Note: The following data is illustrative and not specific experimental data for this compound.)

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might function as a therapeutic agent, it is essential to study its interactions with biological macromolecules like proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Using the 3D structure of a target protein, often obtained from a repository like the Protein Data Bank, docking algorithms place the ligand into the protein's binding site in various conformations. nih.gov

Each potential binding pose is evaluated using a scoring function that estimates the binding affinity, typically reported in kcal/mol. mdpi.com A more negative score indicates a more favorable and stable interaction. The results reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the active site. mdpi.com Docking studies on similar pyrimidine-based compounds have successfully predicted their interactions with various enzymes. nih.gov

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations model the movement of every atom in the ligand-protein complex over time, typically on the nanosecond to microsecond scale, within a simulated biological environment (e.g., surrounded by water molecules). nih.gov

These simulations reveal the conformational flexibility of this compound and the stability of its interaction with the target protein. nih.gov By analyzing the trajectory of the simulation, researchers can assess whether the key interactions predicted by docking are maintained over time, providing a more accurate understanding of the binding stability and the dynamic behavior of the compound in a biological context. nih.gov

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful strategy in drug discovery for identifying new, structurally diverse compounds with potential biological activity. nih.gov A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.gov These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged groups. nih.gov

A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-binding site of a target protein. nih.gov Once developed, this model serves as a 3D query for virtual screening of large chemical databases. nih.gov The screening software searches for molecules in the database that match the spatial and chemical features of the pharmacophore. The resulting "hits" are compounds that are predicted to bind to the target and are prioritized for further experimental testing. This approach allows for the efficient discovery of novel analogs of this compound that may possess improved activity or other desirable properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can predict the activity of new, unsynthesized compounds. japsonline.com

For pyrimidine derivatives, QSAR studies have been instrumental in identifying key structural features for various biological targets. These models are built by calculating a wide range of molecular descriptors for a set of similar compounds with known activities. These descriptors can be broadly categorized into:

Electronic Descriptors: These relate to the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, most commonly represented by the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once calculated, these descriptors are correlated with the biological activity using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN). nih.govmui.ac.ir

For a hypothetical series of pyrimidine analogs related to this compound, a QSAR study might involve developing a model to predict their inhibitory activity against a specific enzyme. The resulting QSAR equation would highlight which descriptors have the most significant impact on activity. For instance, a positive coefficient for a descriptor would indicate that increasing its value enhances activity, while a negative coefficient would suggest the opposite.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by analyzing the steric and electrostatic fields around the molecules. japsonline.comresearchgate.net These methods generate contour maps that visualize regions where modifications to the molecular structure would likely lead to improved activity. For example, a green contour in a CoMFA steric map would indicate that bulkier substituents in that region are favorable for activity.

Table 1: Illustrative QSAR Descriptors for a Hypothetical Series of Pyrimidine Derivatives

| Compound | Molecular Weight (g/mol) | logP | Topological Polar Surface Area (TPSA) (Ų) | Biological Activity (pIC50) |

|---|---|---|---|---|

| Analog 1 | 240.25 | 2.1 | 85.5 | 6.2 |

| Analog 2 | 254.28 | 2.5 | 85.5 | 6.8 |

| Analog 3 | 270.3 | 2.3 | 95.7 | 7.1 |

| Analog 4 | 284.33 | 2.8 | 95.7 | 7.5 |

This table is for illustrative purposes only and does not represent actual data for this compound or its analogs.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

The success of a drug is not solely dependent on its biological activity; it must also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com In silico ADME prediction tools have become a cornerstone of modern drug discovery, enabling the early identification of compounds with potential liabilities, thereby helping to prioritize research efforts. nih.govajpamc.com

For this compound, a variety of ADME parameters can be computationally estimated based on its chemical structure. These predictions are often based on established rules, such as Lipinski's Rule of Five, which provides a general guideline for oral bioavailability. mspsss.org.ua

Key ADME properties that can be predicted in silico include:

Absorption: This is often predicted by parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to rules like Lipinski's. mdpi.com The topological polar surface area (TPSA) is another crucial descriptor, with lower values generally correlating with better cell membrane permeability.

Distribution: This involves predicting how a compound distributes throughout the body. Important parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. mdpi.com High plasma protein binding can limit the amount of free drug available to act on its target.

Metabolism: Computational models can predict the likelihood of a compound being a substrate or inhibitor of major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2D6, CYP3A4). semanticscholar.org Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: While direct prediction of excretion pathways is complex, parameters like water solubility (logS) can provide insights into renal clearance.

Table 2: Predicted ADME Properties for a Hypothetical Pyrimidine Derivative

| ADME Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gut. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal wall. |

| Plasma Protein Binding (PPB) | High (>90%) | May limit the concentration of free drug. |

| Blood-Brain Barrier (BBB) Penetrant | No | Unlikely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Lipinski's Rule of Five | Pass (0 violations) | Suggests good oral bioavailability. |

This table is for illustrative purposes only and does not represent actual data for this compound.

By integrating the insights from both QSAR and in silico ADME studies, researchers can build a comprehensive profile of a compound like this compound. This allows for a more informed decision-making process, guiding the design of analogs with improved biological activity and a more favorable pharmacokinetic profile, ultimately increasing the likelihood of developing a successful drug candidate.

Preclinical Mechanistic Evaluation of 2 4 Ethoxybenzyl 4,5 Pyrimidinediol in Relevant Biological Models

Selection and Development of Appropriate Animal Models for Mechanistic Studies

No publicly available information was found regarding the selection and development of animal models for the mechanistic study of 2-(4-Ethoxybenzyl)-4,5-pyrimidinediol.

Pharmacodynamic Studies to Elucidate Target Engagement and Downstream Effects In Vivo

No publicly available information was found regarding in vivo pharmacodynamic studies of this compound.

Biomarker Identification and Validation for Tracking Mechanistic Activity

No publicly available information was found regarding the identification and validation of biomarkers for this compound.

Studies on In Vivo Metabolic Fate and its Impact on Biological Activity

No publicly available information was found regarding the in vivo metabolic fate of this compound.

Mechanistic Investigation of Therapeutic Efficacy in Specific Disease Models

No publicly available information was found regarding the mechanistic investigation of the therapeutic efficacy of this compound in any specific disease models.

Future Directions and Emerging Research Avenues for 2 4 Ethoxybenzyl 4,5 Pyrimidinediol

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Holistic Understanding

A holistic understanding of the biological effects of 2-(4-Ethoxybenzyl)-4,5-pyrimidinediol requires a multi-faceted approach that extends beyond single-target interactions. Omics technologies, which allow for the large-scale study of biological molecules, are central to this endeavor. nih.gov

Genomics: Genomic approaches can identify genetic variations that influence a patient's response to a pyrimidine (B1678525) derivative. By analyzing the genomes of responsive versus non-responsive cell lines or patient populations, researchers can uncover single nucleotide polymorphisms (SNPs) or other genetic markers associated with efficacy. youtube.com This can aid in identifying patient populations most likely to benefit from therapies involving this compound, a cornerstone of precision medicine. youtube.com For instance, studies on lung adenocarcinoma have already demonstrated the power of integrating genomic data to understand the role of pyrimidine metabolism in cancer prognosis. nih.gov

Proteomics: Proteomics enables the large-scale analysis of proteins, providing a direct window into the compound's mechanism of action. Advanced mass spectrometry-based techniques can identify the direct protein targets of this compound and characterize how it alters protein expression and post-translational modifications across the entire proteome. nih.gov This is crucial for uncovering both on-target and potential off-target effects, providing a comprehensive safety and efficacy profile.

Metabolomics: As a pyrimidine derivative, this compound may directly or indirectly influence cellular metabolism. Metabolomics, the study of small molecule metabolites, can map these changes in detail. mdpi.com Given that pyrimidine metabolism is a critical hallmark of tumor metabolic reprogramming, understanding how this compound perturbs these pathways is a significant research goal. nih.govmdpi.com Untargeted metabolomic studies can reveal shifts in nucleotide synthesis, energy metabolism, and amino acid pathways, offering insights into its functional consequences within the cell. mdpi.com

The true power of these technologies lies in their integration. A multi-omics analysis, combining genomic, proteomic, and metabolomic data, can create a comprehensive biological signature of the compound's activity, revealing complex interactions and pathways that would be missed by isolated analyses. nih.govyoutube.com

Application of Artificial Intelligence and Machine Learning in Pyrimidine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving predictive accuracy. mdpi.commdpi.com For pyrimidine derivatives like this compound, AI offers powerful tools for optimization and exploration.

Predictive Modeling: ML algorithms can be trained on large datasets of existing pyrimidine compounds to build quantitative structure-activity relationship (QSAR) models. youtube.com These models can predict the biological activity, physicochemical properties, and toxicity profiles of novel derivatives, allowing researchers to virtually screen vast chemical libraries and prioritize the most promising candidates for synthesis. mdpi.comnih.gov This significantly reduces the time and cost associated with traditional trial-and-error experimentation. preprints.org

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. crimsonpublishers.com By providing the model with a desired set of properties (e.g., high potency against a specific target, low toxicity, good bioavailability), these algorithms can generate novel pyrimidine structures, including optimized versions of the this compound scaffold, that are tailored for a specific therapeutic purpose. youtube.comcrimsonpublishers.com

Target Identification and Repurposing: AI can analyze complex biological data from omics studies to identify novel disease targets. mdpi.com Furthermore, AI algorithms can screen existing compounds against new targets, opening up possibilities for drug repurposing. An AI-powered screening of this compound could uncover unexpected therapeutic applications beyond its initial intended use. A recent study successfully used an AI-powered screening approach to identify a pyrazolo[1,5-a]pyrimidine (B1248293) derivative that targets TLR4 homodimerization, demonstrating the power of this strategy. nih.gov

The table below outlines how different AI/ML techniques can be applied to the research of pyrimidine compounds.

| AI/ML Technique | Application in Pyrimidine Research | Potential Impact on this compound |

|---|---|---|

| Machine Learning (e.g., Random Forest, Support Vector Machines) | Predicting bioactivity, ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity), and target affinity. nih.govcrimsonpublishers.com | Optimize the scaffold for better efficacy and safety; predict potential off-target effects. |

| Deep Learning (e.g., Neural Networks) | Analyzing complex biological data, predicting protein structures (like AlphaFold), and identifying novel drug targets from omics data. mdpi.comcrimsonpublishers.com | Identify its precise protein targets and understand its mechanism of action at a structural level. |

| Generative Adversarial Networks (GANs) | Designing novel pyrimidine molecules with desired pharmacological profiles (de novo drug design). crimsonpublishers.com | Create new, potentially more potent or selective, analogs based on its core structure. |

| Natural Language Processing (NLP) | Mining scientific literature and patents to extract relationships between compounds, genes, and diseases. mdpi.com | Aggregate existing knowledge on related pyrimidines to guide future experiments. |

Exploration of Novel Biological Targets and Therapeutic Modalities

While initial research may focus on a specific target, the broad biological activity of the pyrimidine scaffold suggests that this compound could have multiple mechanisms of action or applications. mdpi.comnih.gov Future research should therefore explore a wide range of potential biological targets.

Kinase Inhibition: Many pyrimidine-based drugs function as kinase inhibitors. A broad panel of kinase screening assays could reveal if this compound inhibits key signaling kinases involved in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), or Focal Adhesion Kinase (FAK). nih.govarabjchem.org

Metabolic Enzyme Modulation: Pyrimidine analogs are well-known antimetabolites that interfere with nucleotide synthesis. tandfonline.com Investigating the compound's effect on enzymes in the pyrimidine de novo synthesis and salvage pathways, such as Thymidylate Synthase or CTP Synthase, could uncover potent anticancer mechanisms. mdpi.com

Epigenetic Targets: Some heterocyclic compounds influence epigenetic modifiers. Exploring whether this compound affects enzymes like histone deacetylases (HDACs) or DNA methyltransferases (DNMTs) could open up new therapeutic avenues in oncology and other diseases.

Protein-Protein Interaction (PPI) Inhibition: Disrupting key protein-protein interactions is an emerging therapeutic strategy. Given the right conformation, pyrimidine derivatives can serve as scaffolds for PPI inhibitors. nih.gov Computational and experimental screening could assess the potential of this compound to interfere with disease-relevant PPIs.

Development of Advanced Experimental and Computational Methodologies

Advancements in both "wet lab" and "in silico" techniques will be critical for accelerating research.

Advanced Experimental Methodologies: High-throughput screening (HTS) technologies allow for the rapid testing of the compound against thousands of targets or in various cell-based models simultaneously. Furthermore, advanced structural biology techniques like Cryogenic Electron Microscopy (Cryo-EM) can determine the high-resolution structure of the compound bound to its protein target, providing invaluable insights for structure-based drug design.

Advanced Computational Methodologies: Beyond the AI/ML approaches mentioned earlier, molecular dynamics (MD) simulations can model the dynamic behavior of the compound in the binding pocket of its target over time, helping to predict binding affinity and residence time. mdpi.com AI-driven platforms that optimize chemical synthesis pathways can also be employed to develop more efficient, cost-effective, and sustainable methods for producing this compound and its analogs. preprints.org

Collaborative Research Opportunities and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates a departure from siloed research efforts. The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic agent requires a deeply integrated, interdisciplinary approach.

The successful development of this compound will depend on robust collaborations between medicinal chemists synthesizing new analogs, biologists and pharmacologists evaluating their effects in cellular and animal models, and computational scientists using AI to guide the design and optimization process. mdpi.com Furthermore, partnerships between academic research institutions, which often excel at early-stage discovery and mechanism-of-action studies, and pharmaceutical companies, with their expertise in preclinical and clinical development, will be essential to translate fundamental research into tangible clinical outcomes. This collaborative ecosystem ensures that expertise from diverse fields is leveraged to overcome the multifaceted challenges of drug development. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products